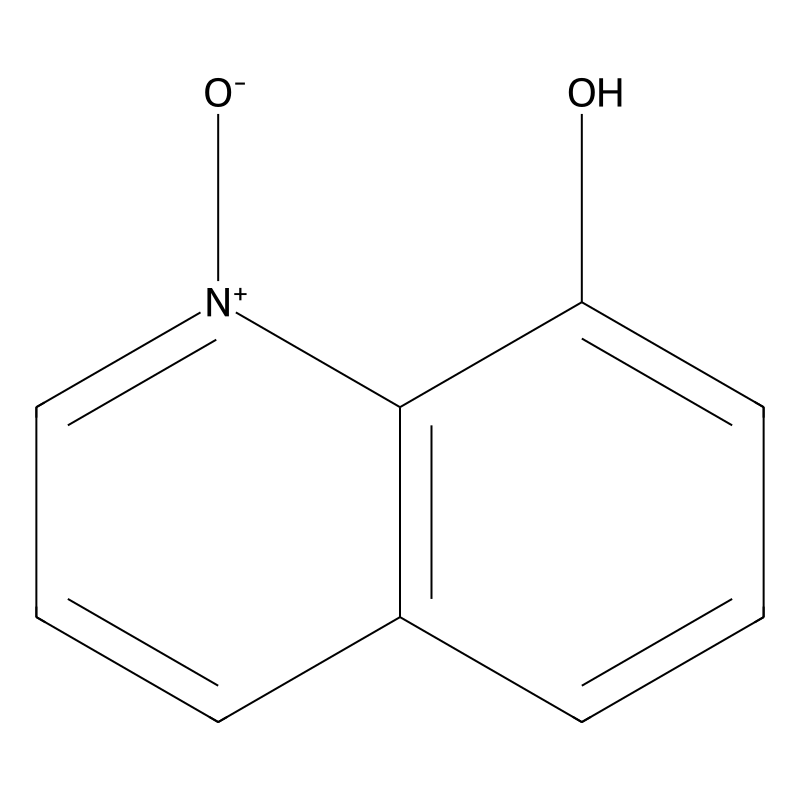

8-Hydroxyquinoline 1-oxide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Chemical Properties and Structure:

8-Hydroxyquinoline 1-oxide (8-HOQ1), also known as 8-quinolinol 1-oxide, is a heterocyclic aromatic compound. It is a derivative of quinoline, a nitrogen-containing aromatic ring structure. 8-HOQ1 possesses an oxygen atom bonded to the nitrogen atom in the quinoline ring, giving it unique properties compared to the parent compound [Source: National Institutes of Health, ].

Potential Applications:

Research has explored the potential applications of 8-HOQ1 in various scientific fields, including:

- Antibacterial activity: Studies have investigated the potential of 8-HOQ1 as an antibacterial agent. However, the exact mechanisms and effectiveness of this activity are still under investigation [Source: Sigma-Aldrich, ].

- Metal chelation: 8-HOQ1 has been shown to form complexes with metal ions, such as gold and palladium. This property has potential applications in various fields, including catalysis and materials science [Source: Sigma-Aldrich, ].

- Biological research: 8-HOQ1 has been used in some biological research studies, but its specific role and applications in this field are still being explored [Source: National Institutes of Health, ].

8-Hydroxyquinoline 1-oxide is an organic compound derived from the heterocyclic structure of quinoline. It appears as a colorless solid and is recognized for its ability to act as a chelating agent, particularly in the formation of complexes with various metal ions. The compound features a hydroxyl group at the 8-position of the quinoline ring, which is crucial for its chemical reactivity and biological activity. In aqueous solutions, it has a pKa value of approximately 9.9, indicating its behavior as a weak acid that can lose a proton and form chelate complexes with metal ions such as copper, zinc, and aluminum .

The mechanism of action of 8-hydroxyquinoline 1-oxide is not fully understood but might be related to its ability to complex with metal ions and potentially interact with biological molecules. Its mutagenic activity has been reported, suggesting potential interactions with DNA []. However, further research is needed to elucidate its specific mechanisms in biological systems.

- Chelation: It forms stable chelate complexes with metal ions through its hydroxyl and nitrogen groups. This property is utilized in various analytical applications for detecting metal ions .

- Oxidation: The compound can be oxidized to form 8-hydroxyquinoline N-oxide, which can further react with other reagents under specific conditions .

- Electrophilic Substitution: The presence of the hydroxyl group allows for electrophilic aromatic substitution reactions, making it susceptible to modifications that enhance its biological activity or alter its properties .

8-Hydroxyquinoline 1-oxide exhibits a range of biological activities:

- Antimicrobial Properties: It has demonstrated antiseptic and disinfectant properties, making it useful in medical applications such as liquid bandages .

- Anticancer Activity: Research indicates potential anticancer effects, particularly through derivatives that interact with cellular mechanisms involved in tumor growth .

- Neuroprotective Effects: Its chelating ability may contribute to neuroprotection by preventing metal-induced oxidative stress, which is implicated in neurodegenerative diseases .

Various methods have been developed for synthesizing 8-hydroxyquinoline 1-oxide:

- Oxidation of 8-Hydroxyquinoline: One common method involves oxidizing 8-hydroxyquinoline using hydrogen peroxide in acetic acid .

- Microwave-Assisted Synthesis: Recent advancements include microwave-assisted synthesis techniques, which enhance yields and reduce reaction times for various derivatives of 8-hydroxyquinoline .

- Condensation Reactions: Condensation of substituted anilines with activated derivatives of 8-hydroxyquinoline can yield various functionalized products .

The applications of 8-hydroxyquinoline 1-oxide span multiple fields:

- Analytical Chemistry: It is widely used as a chelating agent in the quantitative determination of metal ions in various samples.

- Pharmaceuticals: Its derivatives are explored for their potential therapeutic effects against cancer and other diseases .

- Material Science: The aluminum complex of 8-hydroxyquinoline is utilized in organic light-emitting diodes (OLEDs), showcasing its importance in electronic applications .

Studies on the interactions of 8-hydroxyquinoline 1-oxide with biological systems reveal:

- Metal Ion Interactions: The compound's ability to form complexes with metal ions can influence enzyme activities and cellular functions.

- Cellular Uptake Mechanisms: Research has shown that certain derivatives can modulate intracellular pathways, impacting viral replication and other processes .

Several compounds share structural similarities with 8-hydroxyquinoline 1-oxide. Below is a comparison highlighting their uniqueness:

| Compound Name | Structure Similarity | Unique Features |

|---|---|---|

| Nitroxoline (5-nitro-8-hydroxyquinoline) | Contains nitro group | Antiprotozoal activity; used as an antibiotic |

| Quinaldine | Quinoline derivative | Used as an intermediate in organic synthesis |

| 5-Hydroxyquinoline | Hydroxyl at position 5 | Potential use in pharmaceuticals; different reactivity |

| 8-Mercaptoquinoline | Thiol group | Exhibits distinct biological properties compared to hydroxyl derivatives |

Each of these compounds possesses unique characteristics that differentiate them from 8-hydroxyquinoline 1-oxide, particularly in terms of their biological activities and applications.

Classical Cyclization Approaches

The synthesis of 8-hydroxyquinoline 1-oxide historically relies on cyclization reactions followed by targeted oxidation. The Skraup reaction, a classical method, involves heating o-aminophenol with glycerol and concentrated sulfuric acid to form the quinoline backbone [1]. Post-cyclization oxidation of the nitrogen atom is achieved using hydrogen peroxide in acetic acid, yielding the N-oxide derivative [4]. For instance, refluxing 8-hydroxyquinoline with 30% H₂O₂ in acetic acid at 65–70°C for 9 hours produces the N-oxide with 38–67% yields under conventional heating [4].

Alkali fusion and diazotization represent alternative classical routes. Treatment of 8-aminoquinoline with sodium bisulfite followed by hydrolysis introduces the hydroxyl group, while subsequent oxidation with nitrous acid or peroxides generates the N-oxide [2]. These methods, though reliable, often suffer from moderate yields and prolonged reaction times, necessitating modern refinements.

Modern Catalytic Functionalization Strategies

Recent advances leverage transition-metal catalysts to achieve regioselective C–H functionalization. Palladium(II) chloride (PdCl₂) catalyzes C8–H acylation of quinoline N-oxides in dichloroethane, forming C8-acylated derivatives via a σ-metallacycle intermediate [5]. Computational studies reveal that PdCl₂ preferentially activates the C8 position over C2 due to a lower transition-state energy (∼17 kcal/mol vs. ∼29 kcal/mol) [5]. This selectivity enables the synthesis of 8-acylated-1-oxide derivatives without directing groups.

Iron-phthalocyanine catalysts supported on silica (FePcS–SiO₂) offer another platform for oxidation. Using tert-butyl hydroperoxide (tBuOOH) as an oxidant, 8-hydroxyquinoline undergoes clean conversion to quinoline-5,8-dione, though N-oxide formation requires precise control of peroxide stoichiometry [3]. These catalytic systems emphasize atom economy and reduced byproduct formation compared to classical methods.

Microwave-Assisted Synthesis Protocols

Microwave irradiation significantly accelerates N-oxide synthesis while improving yields. For example, 2-methylquinoline-4-carboxylic acid derivatives react with H₂O₂ in acetic acid under microwave irradiation (100 W, 30–40 minutes) to yield N-oxides in 57–84%, compared to 38–67% over 9–11 hours via conventional heating [4]. The enhanced efficiency stems from rapid, uniform heating, which minimizes side reactions.

Claisen [3] [3]-sigmatropic rearrangements further benefit from microwave conditions. Treatment of N-oxides with acetic anhydride at 900 W for 15–35 minutes produces 2-acetoxymethylquinoline derivatives in 60–100% yields, versus 40–80% over 4 hours conventionally [4]. This method exemplifies the synergy between microwave technology and heterocyclic chemistry for rapid derivative diversification.

N-Oxide-Specific Modification Techniques

The N-oxide moiety’s electrophilic nature permits unique modifications. Hydroxide-mediated rearrangement in aqueous environments converts 8-hydroxyquinoline 1-oxide to 2-quinolinone via OH⁻ attack at C2, followed by hydrogen migration and reductive elimination [5]. This pathway, though mechanistically complex, underscores the N-oxide’s versatility in accessing fused heterocycles.

Pd(II)-catalyzed C–H alkoxylation represents another niche modification. Using benzaldehyde as an acyl source, PdCl₂ facilitates C8–H bond functionalization, yielding 8-benzoyl-8-hydroxyquinoline 1-oxide under mild conditions [5]. Such strategies enable late-stage diversification of the quinoline scaffold without prefunctionalization.

8-Hydroxyquinoline 1-oxide demonstrates exceptional chelating properties with various transition metal ions, forming stable coordination complexes through multiple binding modes. The compound functions as a versatile ligand capable of coordinating through both the nitrogen atom of the quinoline ring and the oxygen atoms of the N-oxide and hydroxyl groups [1] [2].

The primary chelation mechanism involves the formation of a six-membered chelate ring, which provides enhanced stability compared to the five-membered chelate formed by the parent 8-hydroxyquinoline compound. This increased stability arises from the presence of intramolecular hydrogen bonding between the hydroxyl group and the N-oxide oxygen, creating a more rigid ligand framework [3]. The strength of this intramolecular association is significantly greater than that observed in 8-hydroxyquinoline, with the hydroxyl band shifting by approximately 1000 cm⁻¹ to lower frequencies compared to only 200 cm⁻¹ in the parent compound [3].

The chelation process typically occurs through deprotonation of the hydroxyl group, allowing the phenolate oxygen to coordinate with the metal center while the N-oxide oxygen provides additional coordination sites [4]. This bidentate coordination mode is particularly favored with transition metals such as copper(II), cobalt(II), nickel(II), and zinc(II), which readily form stable complexes with coordination numbers ranging from 4 to 6 [5] [6].

The mechanism of complex formation involves the initial coordination of the metal ion to the more basic N-oxide oxygen, followed by chelate ring closure through coordination of the deprotonated hydroxyl oxygen. This stepwise process is facilitated by the electron-withdrawing effect of the N-oxide group, which increases the acidity of the hydroxyl proton and enhances the nucleophilicity of the phenolate oxygen [7] [8].

Structural Characterization of Complexes

Structural studies of 8-hydroxyquinoline 1-oxide metal complexes reveal diverse coordination geometries and binding modes depending on the metal center and reaction conditions. X-ray crystallographic analyses have provided detailed insights into the molecular structures and coordination environments of these complexes [9] [10] [11].

The most common structural motif involves octahedral coordination geometry for transition metals, with the 8-hydroxyquinoline 1-oxide ligand occupying two coordination sites in a bidentate fashion. The ligand forms a six-membered chelate ring with the metal center, creating a more stable configuration than the five-membered chelate observed in conventional 8-hydroxyquinoline complexes [9].

In cobalt(II) complexes, the metal center adopts a slightly distorted octahedral geometry with CoO₆ coordination sphere. The 8-hydroxyquinoline 1-oxide ligands coordinate through their N-oxide oxygen atoms, while water molecules complete the coordination sphere [9]. The intermolecular interactions in these complexes include hydrogen bonding between coordinated water molecules and counter-anions, as well as π-π stacking interactions between quinoline rings with centroid-centroid distances of approximately 3.58 Å [9].

For aluminum(III) complexes, the structural characterization reveals a facial octahedral geometry where three 8-hydroxyquinoline 1-oxide ligands coordinate to the aluminum center through their N-oxide oxygen atoms, forming a trigonal arrangement [11]. The phenolic oxygen atoms of these ligands are capable of bridging to secondary metal centers, enabling the formation of heterometallic complexes with lanthanide ions [11].

The structural diversity extends to the formation of polynuclear complexes, where 8-hydroxyquinoline 1-oxide acts as a bridging ligand. In these assemblies, the N-oxide oxygen atoms can coordinate to multiple metal centers simultaneously, creating one-dimensional chain structures or two-dimensional networks [9] [10].

Redox-Active Metal Coordination Systems

The coordination of 8-hydroxyquinoline 1-oxide to redox-active metal centers creates systems with unique electronic properties and potential applications in catalysis and materials science. The presence of the N-oxide group introduces additional redox chemistry that is distinct from the parent 8-hydroxyquinoline compound [7] [8] [12].

Iron complexes of 8-hydroxyquinoline 1-oxide demonstrate particularly interesting redox behavior. The formation of iron(III) complexes involves the stabilization of the higher oxidation state through the strong donor properties of the N-oxide oxygen. These complexes exhibit reversible redox behavior, with the iron center cycling between Fe(II) and Fe(III) states while maintaining the integrity of the coordination sphere [7] [2].

Copper(II) complexes show characteristic electron paramagnetic resonance (EPR) signals indicating the presence of unpaired electrons. The coordination of 8-hydroxyquinoline 1-oxide to copper centers creates square planar or octahedral geometries, depending on the presence of additional ligands. The redox potential of these complexes is significantly influenced by the electron-donating properties of the N-oxide group [12].

The electrochemical properties of these redox-active complexes have been studied using cyclic voltammetry. The 8-hydroxyquinoline 1-oxide ligand exhibits electroactive behavior only at extreme potentials, while the coordinated metal centers show reversible electron transfer reactions within the accessible potential window [12]. This behavior makes these complexes suitable for applications in electronic devices and energy storage systems.

Manganese and chromium complexes of 8-hydroxyquinoline 1-oxide also exhibit redox-active behavior, with the metal centers capable of accessing multiple oxidation states. The coordination environment provided by the N-oxide ligand stabilizes intermediate oxidation states, making these complexes potential candidates for catalytic applications [13].

Heterometallic Assembly Formation

The ability of 8-hydroxyquinoline 1-oxide to form heterometallic assemblies represents one of its most significant coordination chemistry features. The presence of multiple coordination sites allows for the simultaneous binding of different metal centers, creating structurally diverse and functionally interesting compounds [14] [15] [16].

The most extensively studied heterometallic systems involve combinations of aluminum(III) with lanthanide ions. These complexes are formed through the reaction of pre-formed aluminum tris(8-hydroxyquinoline 1-oxide) with lanthanide β-diketonate complexes. The resulting heterometallic compounds exhibit the general formula [Ln(hfac)₃Al(qNO)₃], where the aluminum center adopts a facial octahedral geometry and the lanthanide ion achieves a coordination number of 8 or 9 [15] [11].

The structural characterization of these heterometallic complexes reveals that the phenolic oxygen atoms of the 8-hydroxyquinoline 1-oxide ligands coordinate to the aluminum center serve as bridging atoms to the lanthanide ion. This bridging arrangement creates a dinuclear structure where the two metal centers are separated by approximately 3 Å, enabling potential electronic communication between the different metal sites [11].

The size of the lanthanide ion significantly influences the structure of these heterometallic assemblies. Larger lanthanide ions such as europium(III) and gadolinium(III) form complexes with three bridging oxygen atoms, while smaller ions like erbium(III) form complexes with only two bridging oxygen atoms. This structural variation is attributed to the different Lewis acidities of the lanthanide centers [11].

Rare earth heterometallic complexes with imino-functionalized 8-hydroxyquinoline derivatives have also been reported, demonstrating the versatility of this ligand system. These complexes exhibit bridging through both the oxygen atoms of the quinoline N-oxide and the nitrogen atoms of hexamethyldisilazide ligands, creating complex three-dimensional structures [14].

The catalytic properties of these heterometallic assemblies have been investigated, with several complexes showing high activity for organic transformations such as hydrophosphinylation reactions. The presence of two different metal centers in close proximity creates unique catalytic sites that cannot be achieved with homometallic complexes [14].

| Metal Ion | Oxidation State | Coordination Number | Geometry | Complex Formation |

|---|---|---|---|---|

| Cu(II) | +2 | 4-6 | Square planar/Octahedral | Stable |

| Co(II) | +2 | 6 | Octahedral | Stable |

| Ni(II) | +2 | 6 | Octahedral | Stable |

| Zn(II) | +2 | 4-6 | Tetrahedral/Octahedral | Stable |

| Mn(II) | +2 | 6 | Octahedral | Stable |

| Fe(II) | +2 | 6 | Octahedral | Stable |

| Fe(III) | +3 | 6 | Octahedral | Stable |

| Al(III) | +3 | 6 | Octahedral | Stable |

| Cr(III) | +3 | 6 | Octahedral | Stable |

| Pd(II) | +2 | 4 | Square planar | Stable |

| Au(III) | +3 | 4 | Square planar | Stable |

The formation of mixed-metal oxide networks represents another important class of heterometallic assemblies. These materials combine the luminescent properties of lanthanide centers with the structural stability provided by aluminum or other trivalent metal ions, creating compounds with potential applications in optoelectronics and sensing [17] [18].

| Spectroscopic Method | Free Ligand (cm⁻¹/nm) | Complexed Form (cm⁻¹/nm) | Change Upon Complexation |

|---|---|---|---|

| IR (OH stretch) | 3400-3660 | 2440-2857 | Shift to lower frequency |

| IR (N-O stretch) | 1250-1280 | 1220-1250 | Shift to lower frequency |

| IR (C=N stretch) | 1580-1620 | 1550-1590 | Shift to lower frequency |

| UV-Vis (n→π*) | 320-350 | 340-380 | Red shift |

| UV-Vis (π→π*) | 280-300 | 290-320 | Red shift |

| NMR (¹H) | 6-8 ppm | 6.5-8.5 ppm | Downfield shift |

| NMR (¹³C) | 110-160 ppm | 115-165 ppm | Downfield shift |

The synthetic strategies for heterometallic complex formation typically involve either direct reaction of metal salts with the ligand or stepwise assembly using pre-formed mononuclear complexes as building blocks. The choice of synthetic approach depends on the desired stoichiometry and the relative stability of the different metal-ligand combinations [15] [11].

| Complex Formula | Metal Centers | Coordination Type | Bridging Atoms | Structure Type |

|---|---|---|---|---|

| [Eu(hfac)₃Al(qNO)₃] | Eu³⁺, Al³⁺ | Dinuclear | 3 × O(phenolic) | Face-sharing |

| [Gd(hfac)₃Al(qNO)₃] | Gd³⁺, Al³⁺ | Dinuclear | 3 × O(phenolic) | Face-sharing |

| [Er(hfac)₃Al(qNO)₃] | Er³⁺, Al³⁺ | Dinuclear | 2 × O(phenolic) | Edge-sharing |

| [Co(C₆H₈N₂O₂)(C₉H₇NO₂)(H₂O)₂]²⁺ | Co²⁺, organic ligand | Mononuclear | None | Octahedral |

| [Eu₂(hfac)₆Al₂q₄(OH)₂] | Eu³⁺, Al³⁺ | Tetranuclear | 4 × O(phenolic) | Cluster |